3-Amino-2-(1H-inden-3-YL)but-2-enenitrile
Description
Properties
CAS No. |
643015-28-5 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-2-(3H-inden-1-yl)but-2-enenitrile |
InChI |
InChI=1S/C13H12N2/c1-9(15)13(8-14)12-7-6-10-4-2-3-5-11(10)12/h2-5,7H,6,15H2,1H3 |
InChI Key |
IVBLXOWRXXHZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C1=CCC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Method A: Two-Step Synthesis via Nitroalkene Intermediates
This method involves the conversion of nitroalkenes into indole derivatives, utilizing a [4+1] spirocyclization reaction.
- Starting Materials :
- 3-(2-Nitroethyl)-1H-indoles
- β-nitrostyrene
- Acetic acid and ethanol as solvents.
- Reaction Conditions :
- The mixture is refluxed for 2–8 hours.
- Reaction progress is monitored using thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled, and the precipitate is collected by filtration or purified via column chromatography using ethyl acetate and hexane as eluent.
Yield and Purity : This method has shown good yields but requires careful monitoring of reaction times to avoid decomposition of sensitive intermediates.
Method B: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times while improving yields.
- Starting Materials :
- 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile.
- Hydrazine hydrate.
- Reaction Conditions :
- The materials are placed in a sealed microwave vial.
- Heated at 200 °C for 15 minutes.
- The reaction mixture is concentrated in vacuo and purified by column chromatography.
Yield and Purity : This method typically results in high yields due to the rapid heating and uniform energy distribution provided by microwave irradiation.
Method C: One-Pot Synthesis
A one-pot synthesis method has been developed that simplifies the process by combining multiple steps into a single reaction vessel.
- Starting Materials :
- O-cyanophenylaminomethyl ester.
- α-bromosubstituted acetophenone.
- Anhydrous potassium carbonate as a base.
- Reaction Conditions :
- The reactants are mixed in N,N-dimethylformamide at room temperature for 0.5–1.5 hours.
- Ethanol and a sodium hydroxide solution are added, followed by heating at 50–70 °C for 10–20 minutes.
- The product is extracted using dichloromethane and purified via silica gel chromatography.
Yield and Purity : This method provides high yields (66–75%) with shorter reaction times compared to traditional methods, making it advantageous for large-scale synthesis.
Comparative Yield Data
The following table summarizes the yields obtained from different preparation methods:
| Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Two-Step Synthesis | Varies | 2–8 hours | Requires careful monitoring |
| Microwave-Assisted | High | 15 minutes | Rapid heating improves yield |
| One-Pot Synthesis | 66–75 | 0.6–1.8 hours | Simplified process with high efficiency |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1H-inden-3-yl)but-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indene compounds.
Scientific Research Applications
3-Amino-2-(1H-inden-3-yl)but-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(1H-inden-3-yl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-amino-2-(1H-inden-3-yl)but-2-enenitrile and related compounds:
Structural and Functional Group Analysis
- Core Backbone: The target compound shares the 1H-indenyl core with 1-(3-Amino-1H-inden-2-yl)ethanone and Sulindac . However, the presence of a but-2-enenitrile chain distinguishes it from the acetyl group in the ethanone derivative and the acetic acid moiety in Sulindac.
- Nitrile vs. Thiazole: Compared to 3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile , the replacement of the thiazole ring with an indenyl group alters steric and electronic properties, likely affecting binding affinity in biochemical contexts.
Biological Activity
3-Amino-2-(1H-inden-3-YL)but-2-enenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural complexity, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula for 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile is . Its structure features an indene moiety, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research has indicated that 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile exhibits significant antimicrobial properties. A study showcased its effectiveness against various bacterial strains, indicating a potential role as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Several studies have explored the anticancer activity of this compound. For instance, in vitro assays demonstrated that 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, suggesting that it may act through apoptotic pathways.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests a potential application in treating neurodegenerative diseases.
The biological activity of 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile can be attributed to several mechanisms:
- Cell Membrane Disruption : Particularly in its antimicrobial action, the compound disrupts the integrity of bacterial membranes.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Antioxidant Activity : The compound exhibits scavenging activity against free radicals, contributing to its neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile was tested for its minimum inhibitory concentration (MIC). Results showed effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Proliferation
In vitro studies on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated activation of caspase pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Cell membrane disruption |
| Anticancer | Reduces viability in MCF-7 and PC3 | Induction of apoptosis |
| Neuroprotective | Reduces oxidative stress | Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
